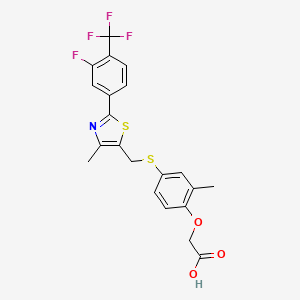
GW0742
Übersicht
Beschreibung
GW0742, also known as GW610742 and Fitorine, is a potent and highly selective PPARδ/β agonist . It has been investigated for drug use by GlaxoSmithKline . It is a synthetic compound that binds to PPARδ, activating it to perform its functions more effectively . The compound’s selectivity for PPARδ allows it to efficiently target and enhance the functions of this particular receptor without significantly affecting other receptors .
Molecular Structure Analysis
The molecular formula of this compound is C21H17F4NO3S2 . Its molecular weight is 471.48 g/mol . The structure of this compound is very similar to that of Cardarine, with only a small difference in one atom .
Chemical Reactions Analysis
This compound has been shown to modulate signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism . It attenuates ERK1/2 and Akt phosphorylation stimulated by growth-promoting agonists . This effect is not reversed by the specific PPARβ/δ antagonist, GSK0660, but is inhibited by vanadate, a potent protein tyrosine phosphatase inhibitor .
Wissenschaftliche Forschungsanwendungen
Stoffwechselregulation und Energiehomöostase
GW0742 ist bekannt dafür, Gene zu modulieren, die am Stoffwechsel beteiligt sind, was erhebliche Auswirkungen auf die Behandlung von Stoffwechselstörungen hat . Durch die Stimulation des PPAR-Signalwegs verstärkt this compound die Expression von Genen, die an der mitochondrialen Biogenese, dem oxidativen Stoffwechsel und der Fettsäureverwertung beteiligt sind . Dies führt zu einer Steigerung der Fähigkeit des Körpers, Fette als Energiequelle zu nutzen, wodurch Glykogenspeicher geschont und die Ausdauer verlängert werden .
Entzündungshemmende Wirkungen
This compound hat sich als vielversprechend bei der Reduzierung von Entzündungen erwiesen . Als PPARδ-Agonist kann es Prozesse wie die Fettsäureoxidation, den Energiestoffwechsel und Entzündungen beeinflussen . Dies macht es zu einem vielversprechenden Kandidaten für die Forschung nach entzündungshemmenden Behandlungen .
Herz-Kreislauf-Funktion
This compound hat gezeigt, dass es potenziell zur Behandlung von Herz-Kreislauf-Erkrankungen beitragen kann, indem es den Fettstoffwechsel beeinflusst und Entzündungen reduziert . Seine selektive Wirkung bietet einen gezielten Ansatz zur Behandlung dieser Erkrankungen und gibt Millionen von Betroffenen weltweit Hoffnung .
Neuroprotektive Eigenschaften
Das Interesse an der Rolle von this compound bei neurodegenerativen Erkrankungen wächst . Die Forschung untersucht sein Potenzial bei Erkrankungen wie Alzheimer und Parkinson . Die Fähigkeit der Verbindung, den PPAR-Signalweg zu beeinflussen und die Expression von Genen zu verstärken, die an der mitochondrialen Biogenese und dem oxidativen Stoffwechsel beteiligt sind, könnte potenziell neuroprotektive Wirkungen haben .
Potenzielle Auswirkungen auf Fettleibigkeit und verwandte Stoffwechselstörungen
Forschungsergebnisse haben das Potenzial von this compound bei der Behandlung von Erkrankungen wie Fettleibigkeit und Diabetes gezeigt . Seine Fähigkeit, Gene zu modulieren, die am Stoffwechsel beteiligt sind, könnte neue Wege für therapeutische Interventionen in diesen Bereichen eröffnen .
Aktivierung von Keratinozyten
Studien haben gezeigt, dass endogene Liganden PPARβ/δ in Keratinozyten aktivieren . Die Aktivierung von PPARβ/δ mit this compound bewirkt einen Stillstand in der G2/M-Phase des Zellzyklus von HRAS-exprimierenden Keratinozyten . Dies könnte potenziell Auswirkungen auf die Hautgesundheit und -krankheiten haben .
Wirkmechanismus
Target of Action
GW0742, also known as GW-0742 or GW610742, is a potent and highly selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor protein that functions as a transcription factor regulating the expression of genes . It plays a crucial role in physiological functions such as cellular differentiation, development, metabolism , fatty acid oxidation, energy metabolism, and inflammation .
Mode of Action
this compound works by binding to PPARδ, activating it to perform its functions more effectively . This activation enhances the expression of genes involved in mitochondrial biogenesis, oxidative metabolism, and fatty acid utilization . The beauty of this compound lies in its selectivity for PPARδ, allowing it to efficiently target and enhance the functions of this particular receptor without significantly affecting other receptors .
Biochemical Pathways
The principal signaling pathways involved in the action of this compound are the mitogen-activated protein kinases (MAPKs) and PI3K/Akt cascades . This compound attenuates ERK1/2 and Akt phosphorylation stimulated by growth-promoting agonists . This effect is mediated by the modulation of phosphatase activity, specifically the prevention of the oxidation and inactivation of PTEN .
Result of Action
this compound has shown promising potential in improving various health conditions. Its ability to modulate genes involved in metabolism has significant implications for treating metabolic disorders . Research has shown its potential in addressing conditions like obesity and diabetes . As a PPARδ agonist, it has demonstrated potential in managing cardiovascular diseases by affecting lipid metabolism and reducing inflammation . There is also increasing interest in the role of this compound in neurodegenerative diseases, with research exploring its potential in conditions like Alzheimer’s and Parkinson’s .
Action Environment
The action of this compound is influenced by the internal environment of the body. For instance, in a rat model of hypoxia-induced pulmonary hypertension, this compound was shown to induce vasorelaxation in systemic and pulmonary vessels . .
Safety and Hazards
GW0742 may potentially affect liver function . PPARδ agonists have been associated with hepatic steatosis, a condition characterized by the accumulation of fat in the liver . Regular liver function tests are advisable while using this compound to monitor any changes in liver enzymes . In terms of handling and storage, it is advised to avoid dust formation, avoid breathing vapors, mist, or gas, and to provide appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVNEWGKWRGSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040760 | |
| Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317318-84-6 | |
| Record name | 2-[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317318-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW0742 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-0742 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PZK9FJC4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

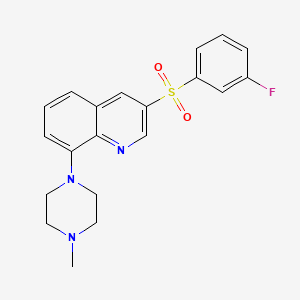
![3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide](/img/structure/B1672367.png)
![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)
![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)
![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1672372.png)
![3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea](/img/structure/B1672373.png)
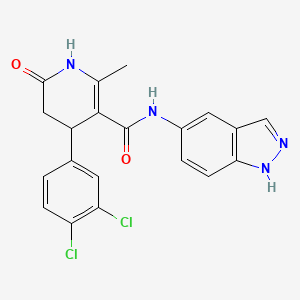
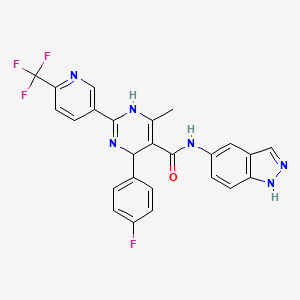
![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)
![4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide](/img/structure/B1672385.png)

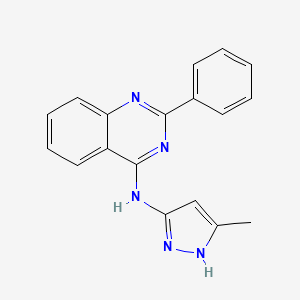
![N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1672388.png)